5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound . It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was synthesized from an acid-catalyzed reaction of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide and 4-methoxybenzaldehyde . Another related compound, Methyl-1H-1,2,4-triazole-3-carboxylate, can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .Molecular Structure Analysis
The molecular structure of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid can be inferred from related compounds. For instance, the structure of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was confirmed by data obtained from infrared, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions. For example, they can participate in copper-catalyzed 1,3-dipolar cycloaddition reactions . They can also undergo regioselective S-alkylation to form a series of S-substituted derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid can be inferred from related compounds. For instance, the IR spectrum of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide shows signals for C=C and C=O groups, and the 1H-NMR spectrum provides information about the chemical environment of the hydrogen atoms .Scientific Research Applications
Synthesis and Chemical Properties
The oriented synthesis of triazole derivatives, including "5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid," involves the reaction of phenyl acetylene with sodium azide and methyl iodide in the presence of copper iodide. This approach highlights the importance of triazole derivatives as intermediates in drug synthesis due to their stereoselectivity and good yield (Liu et al., 2015). Additionally, the study on "3-Oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic Acid" provides insights into its structure and chemical behavior, showcasing the compound's versatility in undergoing various chemical transformations (Shtabova et al., 2005).
Luminescence and Coordination Chemistry
Research into the luminescence and coordination chemistry of Cd(II), Zn(II) complexes with triazole derivatives reveals interesting phenomena such as in situ solvothermal decarboxylation. These findings underscore the potential of triazole-based compounds in the development of luminescent materials and coordination complexes (Zhao et al., 2014).
Peptidomimetics and Biologically Active Compounds
The synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds is significant for the creation of peptidomimetics or biologically active compounds. This research demonstrates the utility of triazole amino acids in generating compounds with biological activity, offering a pathway to novel therapeutics (Ferrini et al., 2015).
Fluorescence Probe for Mercury Ions
A novel application of "5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid" involves its use in a rhodamine B derivative as a fluorescence probe for mercury ions. This compound exhibits a significant increase in fluorescence in the presence of Hg2+ ions, highlighting its potential for environmental monitoring and biological applications (He et al., 2020).
Future Directions
properties
IUPAC Name |
5-methyl-1-phenyltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-9(10(14)15)11-12-13(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHCZOBPABYIJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276169 | |
Record name | 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
20725-32-0 | |
Record name | 20725-32-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133540 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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